5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-3-15-10(13-14-11(15)17)8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJLZNTDPXCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351489 | |
| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369394-90-1 | |
| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxybenzohydrazide with ethyl isothiocyanate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or epoxides. Reaction conditions and outcomes depend on the electrophile and base used:
Key factors:
-
Alkylation typically occurs at the sulfur atom due to its high nucleophilicity .
-
Bulky substituents on the triazole ring may sterically hinder reactivity .
Arylation and Heterocyclic Functionalization
The thiol group reacts with aromatic aldehydes or heterocyclic electrophiles to form stable C-S bonds:
-
Electron-withdrawing substituents (e.g., -NO₂) on aryl rings enhance electrophilicity .
-
Heterocyclic aldehydes (e.g., pyrrole-2-carboxaldehyde) yield hybrid molecules with improved solubility .
Oxidation and Disulfide Formation
The thiol group is susceptible to oxidation, forming disulfide bonds under mild conditions:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ (3%) | EtOH, RT, 2h | Dimeric disulfide | Air-stable crystalline solid |
| I₂/KI | EtOH, 0°C, 30min | Symmetrical disulfide | Recyclable via reduction |
-
Disulfides exhibit reduced cytotoxicity compared to thiols but retain antimicrobial properties.
Metal Complexation
The thiol and triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Properties |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH/H₂O, RT, 6h | Octahedral Cu(II) | Enhanced antifungal activity |
| AgNO₃ | Dark conditions, 24h | Linear Ag(I) | Antibacterial coatings |
Nucleophilic Substitution at the Methoxy Group
The 2-methoxyphenyl substituent can undergo demethylation or substitution under harsh conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| BBr₃ (1M in DCM) | -78°C to RT, 4h | 5-(5-Chloro-2-hydroxyphenyl) derivative | Requires anhydrous conditions |
| H₂N-NH₂ (hydrazine) | EtOH, reflux, 8h | Amine-functionalized analog | Rare due to steric hindrance |
-
Demethylation is less common due to steric protection from the ethyl group at N4.
Cyclocondensation Reactions
The hydrazinecarbothioamide moiety participates in heterocycle formation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CS₂/KOH | EtOH, reflux, 6h | Thiadiazole-triazole hybrids | 55–78% |
| Diethyl acetylenedicarboxylate | DMF, Δ, 12h | Pyrazole-triazole conjugates | 63% |
pH-Dependent Tautomerism
The compound exhibits thione-thiol tautomerism, influencing reactivity:
Scientific Research Applications
5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Alkyl/Aryl Groups at Position 4
- 4-Ethyl vs. This compound exhibits applications as a fluorescence indicator and metal complex catalyst due to its electron-rich diethylamino group . 4-Phenyl derivatives (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol): Bulky aryl groups at position 4 increase steric hindrance, affecting reactivity in S-alkylation reactions .
Aryl Substituents at Position 5
- Chloro-Methoxyphenyl vs. Other Aryl Groups :
- 5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (): The 4-chlorophenyl group enhances electrophilic character, favoring interactions with biological targets. However, the absence of methoxy groups reduces solubility compared to the target compound.
- 5-(2-Hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol (): Hydroxyl groups enable hydrogen bonding, improving anticoccidial activity (IC₅₀ for α-glucosidase inhibition: ~10–50 µM) .
Functional Group Modifications
Thiol (-SH) vs. Thione (-S-) or Alkylated Derivatives
- Thiol vs. Thione: Thione derivatives (e.g., 5-(3-nitrophenyl)-1,2,4-triazole-3-thione) exhibit lower redox potentials (0.87–1.39 V) compared to thiols, influencing antioxidant activity .
- S-Alkylation: Alkylation of the thiol group (e.g., with 2-bromoacetophenone) generates sulfides, which may reduce biological activity due to decreased nucleophilicity but improve stability .
Schiff Base Modifications
- Schiff Base Derivatives: Compounds like 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol () show enhanced metal-chelating properties, useful in catalysis or antimicrobial applications .
Enzyme Inhibition
- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition :
- Anticoccidial Activity :
Antioxidant and Antiradical Activity
Physicochemical Properties
Biological Activity
5-(5-Chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method is the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl hydrazinecarbothioamide under acidic conditions to form the desired triazole ring. The general reaction scheme can be summarized as follows:
- Formation of Hydrazone : React 5-chloro-2-methoxybenzaldehyde with ethyl hydrazinecarbothioamide.
- Cyclization : Treat the hydrazone with a suitable base to facilitate cyclization into the triazole structure.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN3OS |
| Molecular Weight | 307.76 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical metabolic pathways.
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial and antifungal activities by disrupting cellular processes in pathogens.
Anticancer Activity
Recent investigations have shown that derivatives of triazole compounds exhibit anticancer properties. For instance, related compounds have been tested against various cancer cell lines, demonstrating promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(5-Chloro...) | HCT116 (Colon Cancer) | 6.2 |
| 5-(5-Chloro...) | T47D (Breast Cancer) | 27.3 |
These findings suggest that the compound may also possess selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that triazole derivatives exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents.
- Anti-inflammatory Activity : Research highlighted in Pharmaceutical Biology indicated that similar triazole compounds demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
Q & A
Q. What are the established synthetic routes for 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how is its structure confirmed?
The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted phenylacetic acids. A common method involves heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid in ethanol under reflux, followed by salt formation with alkali hydroxides or transition metal sulfates . Structural confirmation relies on elemental analysis (to verify stoichiometry), IR spectrophotometry (to identify functional groups like -SH and -N-H), and thin-layer chromatography (TLC) to confirm purity . Advanced studies may also use ¹H-NMR and LC-MS for detailed molecular characterization .
Q. What physicochemical properties are critical for handling and storage of this compound?
Key properties include:
- Solubility : Poor solubility in water but moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the hydrophobic ethyl and chloromethoxyphenyl groups .
- Stability : Susceptible to oxidation of the thiol (-SH) group; storage under inert gas (N₂/Ar) and low temperatures (-20°C) is recommended .
- Melting Point : Typically >200°C, as observed in analogous triazole-thiol derivatives . These properties guide experimental design, such as solvent selection for reactions and stability assessments during pharmacological assays.
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from differences in bioavailability, metabolic stability, or tissue-specific effects. Methodological approaches include:
- ADME/Tox Profiling : Use in silico tools (e.g., SwissADME) to predict absorption and metabolism, followed by hepatic microsomal assays to validate metabolic stability .
- Formulation Optimization : Encapsulation in liposomes or PEGylation to enhance solubility and bioavailability for in vivo testing .
- Dose-Response Studies : Conduct parallel in vitro (cell-based assays) and in vivo (rodent models) experiments to identify effective therapeutic windows .
Q. What computational strategies are effective for predicting the biological targets of this triazole-thiol derivative?
Molecular docking and pharmacophore modeling are widely used. For example:
- Docking Simulations : Compare the compound’s binding affinity with known inhibitors of enzymes like COX-2 or xanthine oxidase, leveraging software such as AutoDock Vina .
- QSAR Studies : Correlate structural features (e.g., electron-withdrawing Cl, ethyl group hydrophobicity) with activity against specific targets . Experimental validation via enzyme inhibition assays (e.g., fluorescence-based kinetics) is critical to confirm predictions .
Q. How does the substitution pattern on the triazole ring (e.g., ethyl vs. methyl groups) influence pharmacological activity and toxicity?
Structure-activity relationship (SAR) studies reveal:
- Ethyl Group : Enhances lipophilicity, improving blood-brain barrier penetration but potentially increasing hepatotoxicity .
- Chloromethoxyphenyl Moiety : Electron-withdrawing Cl improves binding to aromatic residues in enzyme active sites, while methoxy (-OCH₃) modulates metabolic stability . Toxicity assessments via MTT assays (cell viability) and Ames tests (mutagenicity) are essential to balance efficacy and safety .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in elemental analysis and spectroscopic data during synthesis?
Discrepancies may arise from:
- Impurities : Recrystallize the compound using mixed solvents (e.g., ethanol-water) and re-analyze via HPLC to verify purity .
- Tautomerism : The thiol-thione tautomerism in triazoles can affect IR and NMR spectra. Use dynamic NMR or X-ray crystallography to resolve ambiguities .
- Metal Salt Formation : Confirm stoichiometry of metal complexes (e.g., Cu²⁺, Zn²⁺) using atomic absorption spectroscopy .
Methodological Tables
Q. Table 1. Key Synthetic and Analytical Methods
Q. Table 2. Comparative Pharmacological Activity of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
